molecular formula C12H15ClO2 B3302846 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde CAS No. 919109-47-0

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde

Cat. No.: B3302846
CAS No.: 919109-47-0
M. Wt: 226.70 g/mol
InChI Key: OYRBMBWBIUDUKO-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde (CAS 183017-88-1) is a multifunctional benzaldehyde derivative of significant interest in chemical research and development. Its molecular formula is C 12 H 15 ClO 2 and it has a molecular weight of 226.70 g/mol . This compound features a hydroxy group ortho to the aldehyde function, a reactive chloromethyl group, and a bulky tert-butyl substituent on the aromatic ring . The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex structures. The chloromethyl group is a key reactive site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, such as amines and thiols, to create diverse functionalized derivatives . A prominent application is its use in the preparation of Schiff base ligands. The aldehyde group can condense with primary amines to form imines (Schiff bases), which can then coordinate to metal centers to create metal-organic complexes . These complexes are investigated as catalysts for various reactions; for instance, they have been utilized in the development of heterogeneous cobalt-complex catalysts for Wacker-type oxidation processes . The steric and electronic properties imparted by the tert-butyl group can enhance the solubility and crystallinity of the resulting compounds and influence the performance of the catalysts . Beyond catalysis, this benzaldehyde derivative serves as a precursor in polymer science and materials chemistry. Compounds of this structural class, obtained via methods like the Blanc-Quelet chloromethylation, are recognized as valuable electrophilic building blocks for producing bio-based materials, polymers, and specialty chemicals . Researchers value this compound for its ability to introduce multiple functional handles into a molecular scaffold, facilitating the creation of novel materials and chemical entities. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-tert-butyl-3-(chloromethyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,7,15H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRBMBWBIUDUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70844377
Record name 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919109-47-0
Record name 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of 5-tert-butyl-2-hydroxybenzaldehyde. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 5-tert-Butyl-3-(chloromethyl)-2-formylbenzoic acid, while nucleophilic substitution can produce a variety of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationHydroxy group can be oxidized to form carboxylic acids or aldehydesPotassium permanganate, chromium trioxide
ReductionAldehyde group can be reduced to form alcoholsSodium borohydride, lithium aluminum hydride
SubstitutionChloromethyl group undergoes nucleophilic substitutionAmines, thiols under basic conditions

Biology

Research has indicated potential biological activities associated with this compound. It has been investigated for its interactions with biomolecules and its possible therapeutic properties. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Medicine

The compound is explored as a building block for drug development, particularly in designing new pharmaceuticals that target specific biological pathways. Its ability to interact with various biological targets makes it a candidate for further medicinal chemistry studies.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Drug Development:
    Research focusing on the structure-activity relationship (SAR) of this compound has shown its potential as a lead compound in drug discovery targeting specific diseases like cancer and infections.

Mechanism of Action

The mechanism by which 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the reactivity of the chloromethyl and hydroxy groups plays a crucial role. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to catalytic processes in industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Variations in Properties

The compound’s structural analogs differ primarily in the substituent at position 3, which significantly influences their chemical behavior and applications. Key comparisons include:

Table 1: Comparative Overview of Substituted Benzaldehyde Derivatives
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde Chloromethyl (-CH2Cl) C12H15ClO2 226.70 Reactive intermediate for ligand synthesis
5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde Methylthio (-SCH3) C12H16O2S 224.32 Non-hazardous; research applications
5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde 2-Thienyl (C4H3S) C15H16O2S 268.35 Intermediate for luminescent metal complexes

Reactivity and Functionalization Potential

  • Chloromethyl Group (Target Compound) : The -CH2Cl group is highly reactive in nucleophilic substitution reactions, enabling facile derivatization (e.g., amine formation). This property is exploited in synthesizing chiral ligands for asymmetric catalysis .
  • Methylthio Group: The -SCH3 group is less electrophilic but participates in oxidation reactions (e.g., forming sulfoxides or sulfones). The compound is noted for its stability and low hazard profile, making it suitable for broad research use .
  • 2-Thienyl Group : The aromatic thiophene ring enhances conjugation and electronic delocalization, which is critical in designing luminescent lanthanide complexes. This derivative acts as a precursor for materials with optoelectronic applications .

Role in Metal Complexation

  • The target compound’s chloromethyl group can be modified to introduce nitrogen donors, creating ligands for transition metal complexes. For example, Ni(II) complexes with cycloaminomethyl-substituted dihydroxybenzene derivatives demonstrate antimicrobial activity and superoxide dismutase (SOD)-like behavior .
  • In contrast, the 2-thienyl analog’s extended π-system improves metal-to-ligand charge transfer (MLCT) in luminescent complexes, as observed in lanthanide-Schiff base hybrids .

Research and Application Highlights

  • Asymmetric Catalysis : The target compound’s reactivity is leveraged to synthesize imidazolium-based ligands for enantiodivergent cycloadditions, critical in pharmaceutical synthesis .
  • Antimicrobial Agents : Ni(II) complexes derived from structurally related ligands exhibit promising SOD-mimetic and antibacterial activities, addressing multidrug-resistant pathogens .

Biological Activity

5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula : C11H13ClO2
CAS Number : 919109-47-0
The compound features a tert-butyl group, a chloromethyl moiety, and a hydroxyl group attached to a benzaldehyde structure, contributing to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for various metabolic pathways. For instance, it may interact with tyrosinase, an enzyme involved in melanin production, thereby affecting pigmentation processes in cells .
  • Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for cellular communication and function.
  • Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Effects

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins. For example, research involving melanoma cells showed that this compound could significantly reduce cell viability by promoting apoptotic pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. By inhibiting the expression of pro-inflammatory cytokines, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Melanogenesis Inhibition : A study focused on the structural requirements of phenolic compounds found that derivatives similar to this compound effectively inhibited tyrosinase activity in melanoma B16 cells, highlighting its potential in skin-related therapies .
  • Oxidative Stress Mitigation : In a model studying oxidative stress-induced cellular damage, this compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented in Table 1.

Study Biological Activity Methodology Findings
Study AAntimicrobialDisk diffusionEffective against S. aureus and E. coli
Study BAnticancerMTT assayInduced apoptosis in melanoma cells
Study CAnti-inflammatoryELISAReduced cytokine levels in inflammatory models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-tert-butyl-4-methylphenol with urotropine in glacial acetic acid under controlled temperature (50–100°C) can yield intermediates, which are further functionalized with chloromethyl groups . Byproduct formation, such as positional isomers (e.g., 3-chloromethyl derivatives), can occur due to competing reaction pathways. Optimization involves adjusting solvent polarity (e.g., ethanol or acetic acid), reaction time, and stoichiometric ratios. Analytical techniques like TLC and HPLC are critical for monitoring purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To identify hydroxyl (-OH, ~3200 cm⁻¹) and aldehyde (-CHO, ~1700 cm⁻¹) groups.
  • UV-Vis Spectroscopy : Absorption bands near 276 nm and 362 nm indicate π→π* transitions in the aromatic and aldehyde moieties .
  • Elemental Analysis : Validates empirical formula (C₁₂H₁₅ClO₂).
  • ¹H/¹³C NMR : Assigns signals for tert-butyl protons (~1.3 ppm), chloromethyl (~4.6 ppm), and aldehyde protons (~10.1 ppm) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and goggles. Ensure adequate ventilation to avoid inhalation of vapors. Store in airtight containers away from ignition sources. In case of skin contact, rinse immediately with water for 15 minutes. Emergency eye wash stations and safety showers must be accessible .

Advanced Research Questions

Q. How does the chloromethyl group influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer : The chloromethyl (-CH₂Cl) group enhances ligand versatility by enabling covalent bonding to metals (e.g., Ni(II), Zn(II)) in an O,N-bidentate fashion. This facilitates the formation of square planar or octahedral complexes. For example, Ni(II) complexes with this ligand exhibit distorted square planar geometries ([NiO₂N₂] cores), as confirmed by ESR and single-crystal X-ray diffraction . The Cl atom can also participate in secondary interactions, stabilizing supramolecular architectures.

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to address challenges like twinning or disorder. Validate hydrogen bonding networks using tools like PLATON. For ambiguous electron density, iterative refinement with constraints (e.g., DFIX) and validation against residual density maps (e.g., R1 < 5%) are critical. Cross-referencing with spectroscopic data (IR, NMR) ensures structural consistency .

Q. How is the superoxide dismutase (SOD) mimetic activity of metal complexes derived from this compound quantified?

  • Methodological Answer : SOD activity is assessed via the alkaline DMSO assay, which generates superoxide radicals (O₂⁻•). The IC₅₀ value (concentration inhibiting 50% of O₂⁻•) is determined using cyclic voltammetry or UV-Vis monitoring of cytochrome c reduction. For Ni(II) complexes, IC₅₀ values range from 1.6–6.2 µmol·L⁻¹, influenced by ligand substituents and metal redox potentials .

Q. What computational methods model the electronic structure of this compound and its metal complexes?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts molecular orbitals, charge distribution, and redox potentials. Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra to correlate with experimental data. For Ni(II) complexes, ligand field parameters (e.g., Dq, Racah) are derived from electronic spectra .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction monitoring with TLC and adjust stoichiometry to suppress isomers .
  • Crystallography : Combine SHELX refinement with spectroscopic validation to resolve structural ambiguities .
  • Biological Assays : Use standardized SOD activity protocols with DMSO-based superoxide generation for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde
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5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde

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